molecular formula C22H16N6O4S3 B15029972 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B15029972
M. Wt: 524.6 g/mol
InChI Key: RYGCQQFJTNJEIY-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidine core substituted with a cyano group at position 5, a phenyl group at position 4, and a thiol-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 4-(1,3-thiazol-2-ylsulfamoyl)phenyl group. Dihydropyrimidine derivatives are frequently synthesized via Biginelli-like condensations or alkylation of thiopyrimidines, as described in analogous syntheses .

Properties

Molecular Formula

C22H16N6O4S3

Molecular Weight

524.6 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C22H16N6O4S3/c23-12-17-19(14-4-2-1-3-5-14)26-22(27-20(17)30)34-13-18(29)25-15-6-8-16(9-7-15)35(31,32)28-21-24-10-11-33-21/h1-11H,13H2,(H,24,28)(H,25,29)(H,26,27,30)

InChI Key

RYGCQQFJTNJEIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the pyrimidine and thiazole rings, followed by their coupling through a sulfanylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

2.1. 2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide
  • Differences: Replaces the cyano and phenyl groups on the pyrimidine with acetamido and hydroxy substituents. The sulfamoylphenyl group is methyl-substituted.
  • The methyl group on the phenyl ring could slightly increase metabolic stability.
2.2. 2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • Differences : Incorporates a bulky 3-chloro-4-methoxyphenylsulfonyl group on the pyrimidine and a cyclohexenylethyl group on the acetamide.
  • The cyclohexenylethyl moiety may improve membrane permeability due to increased hydrophobicity.
2.3. 2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • Differences : Features methyl and allyl substituents on the pyrimidine and a 4-methylphenyl group on the acetamide.
  • Implications : The allyl group could confer radical scavenging activity or metabolic susceptibility via oxidation. The methyl groups may reduce steric hindrance, favoring binding to hydrophobic pockets.
2.4. Thiazol-2-ylsulfamoyl Derivatives
  • Similarities : Shares the thiazol-2-ylsulfamoylphenyl group on the acetamide side chain.
  • Implications : The thiazole ring’s aromaticity and sulfamoyl group may enhance interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrases) or antimicrobial targets.

Data Tables: Structural and Physicochemical Comparisons

Compound (Reference) Pyrimidine Substituents Acetamide Substituent Molecular Formula Molar Mass (g/mol) Predicted pKa
Target Compound 5-Cyano, 4-phenyl 4-(1,3-Thiazol-2-ylsulfamoyl)phenyl C₂₂H₁₇N₅O₃S₂ 487.53 NR
5-Acetamido, 4-hydroxy 2-Methyl-5-sulfamoylphenyl C₁₉H₂₀N₄O₅S₂ 464.51 NR
5-(3-Chloro-4-methoxyphenylsulfonyl) 2-(Cyclohexen-1-yl)ethyl C₂₂H₂₅ClN₃O₅S₂ 542.08 NR
4-Methyl, 5-allyl 4-Methylphenyl C₁₇H₁₉N₃O₂S 329.42 7.83 ± 0.50

NR: Not reported in the provided evidence.

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